N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide
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Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methyl-2-pyrimidinethiol in the presence of a suitable acylating agent. The reaction conditions may include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalyst depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:
- Continuous flow reactors for better control over reaction parameters
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated solvents like dichloromethane
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential as a therapeutic agent
Industry: Used in the development of agrochemicals or pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways
Receptor binding: Modulating the activity of cell surface or intracellular receptors
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-chloro-2-pyrimidinyl)sulfanyl]acetamide
- N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-ethyl-2-pyrimidinyl)sulfanyl]acetamide
Uniqueness
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCIJZLOPWLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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